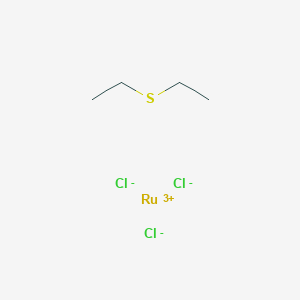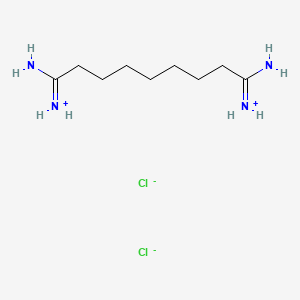![molecular formula C54H34N6 B13781856 7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile is an organic compound with the molecular formula C54H34N6 and a molecular weight of 766.908 g/mol . This compound is known for its applications in organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . It serves as an organic semiconductor material, capable of converting energy between electrons and photons, thus enabling photoelectric conversion functions .
準備方法
The synthesis of 7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile typically involves organic synthetic chemistry routes. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents like halogens or nitro compounds under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted products.
科学的研究の応用
7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
作用機序
The mechanism of action of 7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile involves its ability to interact with molecular targets and pathways related to photoelectric conversion. The compound’s structure allows for efficient electron distribution and energy transfer, making it suitable for use in optoelectronic devices . The additional nitrogen atoms in the compound facilitate electron distribution, enhancing its photoelectric properties .
類似化合物との比較
Similar compounds to 7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile include:
Dibenzo[f,h]furo[2,3-b]quinoxaline: Known for its deep blue fluorescence and high efficiency in OLEDs.
Furo[2’,3’5,6]pyrazino[2,3-f][1,10]phenanthroline: Exhibits similar electron distribution properties and is used in optoelectronic applications.
The uniqueness of this compound lies in its specific molecular structure, which provides superior photoelectric conversion efficiency and stability in optoelectronic devices .
特性
分子式 |
C54H34N6 |
|---|---|
分子量 |
766.9 g/mol |
IUPAC名 |
7,10-bis[4-(N-phenylanilino)phenyl]phenanthro[9,10-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C54H34N6/c55-35-51-52(36-56)58-54-48-32-26-40(38-23-29-46(30-24-38)60(43-17-9-3-10-18-43)44-19-11-4-12-20-44)34-50(48)49-33-39(25-31-47(49)53(54)57-51)37-21-27-45(28-22-37)59(41-13-5-1-6-14-41)42-15-7-2-8-16-42/h1-34H |
InChIキー |
WVSUMKLEIJMDDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)C6=NC(=C(N=C6C7=C5C=C(C=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)

] ester](/img/structure/B13781787.png)

![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/no-structure.png)

